![molecular formula C18H11ClO3 B6503236 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one CAS No. 896806-52-3](/img/structure/B6503236.png)
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
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Overview
Description
“4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Other methods include the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives, including the compound , have been identified as promising structures for the development of new antimicrobial agents . They have been found to be effective against various microbes, and their improved bioavailability allows for once-daily dosing . For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, a benzofuran derivative, was found to be effective against S. aureus and E. coli .
Anti-tumor Agents
Benzofuran compounds have demonstrated potent anti-tumor properties . Their unique structural features and wide array of biological activities make them a privileged structure in the field of drug discovery .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Antiviral Properties
Benzofuran compounds, including the compound , have shown antiviral properties .
Anti-oxidative Properties
Benzofuran compounds have also demonstrated anti-oxidative properties .
Synthesis of Polycyclic Benzofuran Compounds
A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Future Directions
Benzofuran compounds, including “4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of new therapeutic agents based on benzofuran compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit the growth of cells, suggesting that they may interact with targets involved in cell proliferation .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis .
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that this compound may have effects at the cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response .
properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZKCNHDBRLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one |
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